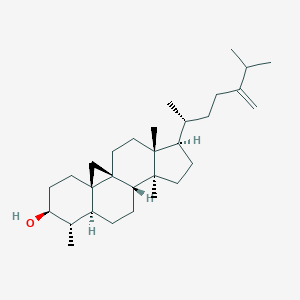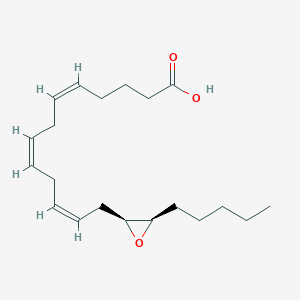
14S,15R-EpETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14S,15R-EpETrE is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This molecule is a stereoisomer of the well-known epoxyeicosatrienoic acid (EET) and has been shown to have significant biological effects. In
Applications De Recherche Scientifique
Biological Applications and Metabolism
Formation and Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells, when cultured with arachidonic acid, produced low levels of 14,15-epoxyeicosatrienoic acid (14,15-EpETrE). When 14,15-[3H]EpETrE was incubated with these cells, it was metabolized into various derivatives, indicating the active role of EpETrE in human reproductive tissue metabolism (Zosmer et al., 1995).
Enzymatic Formation from 14,15-Leukotriene A4 : The enzyme cytosolic epoxide hydrolase can convert 14,15-leukotriene A4 into 14,15-dihydroxy-5,8-cis-10,12-trans-eicosatetraenoic acid (14,15-DHETE), demonstrating another pathway for the formation of 14,15-DHETE, a compound known to modulate human leukocyte functions (Wetterholm et al., 1988).
Vasodilatory Effect and Role in Vascular Function
- Production in Vascular Smooth Muscle Cells : Rat aortic smooth muscle cell microsomes, upon incubation with arachidonic acid, produced various metabolites including 5(6)-EpETrE and 14(15)-EpETrE, suggesting a role for these metabolites in vascular regulation (Hasunuma et al., 1991).
Propriétés
Numéro CAS |
74868-37-4 |
|---|---|
Nom du produit |
14S,15R-EpETrE |
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1 |
Clé InChI |
JBSCUHKPLGKXKH-KZTFMOQPSA-N |
SMILES isomérique |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Pictogrammes |
Irritant |
Synonymes |
(±)14,15-EpETrE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





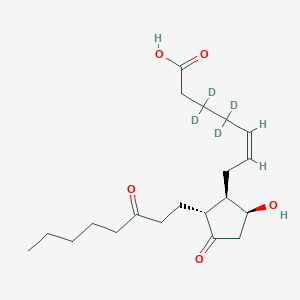
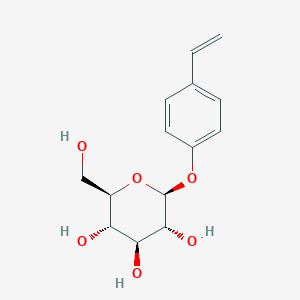


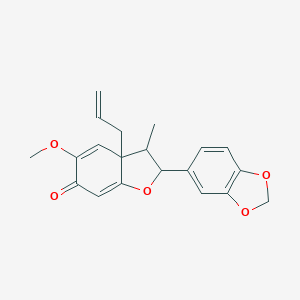
![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

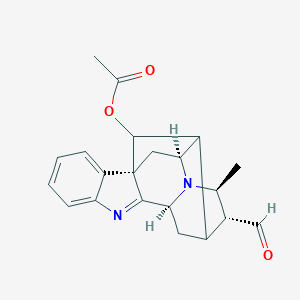
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)


